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Compound of Interest

Compound Name: 5,8-Dihydro-1-naphthol

Cat. No.: B135322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 5,8-Dihydro-1-naphthol (CAS No: 27673-48-9). While a complete set of experimentally

validated spectra is not readily available in public databases, this document compiles available

mass spectrometry data and presents predicted spectroscopic values based on the known

chemical structure and comparison with analogous compounds. Detailed experimental

protocols for obtaining these spectra are also provided to facilitate laboratory work.

Core Data Presentation
The following tables summarize the key spectroscopic data for 5,8-Dihydro-1-naphthol. It is
important to note that the ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis data are predicted values

based on established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5,8-Dihydro-1-naphthol
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

H2 6.6 - 6.8 d 7.5 - 8.0

H3 7.0 - 7.2 t 7.5 - 8.0

H4 6.8 - 7.0 d 7.5 - 8.0

H6 5.8 - 6.0 m -

H7 5.8 - 6.0 m -

H5 (allylic) 3.1 - 3.3 m -

H8 (allylic) 3.1 - 3.3 m -

OH 4.5 - 5.5 br s -

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5,8-Dihydro-1-naphthol

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C1 150 - 155

C2 110 - 115

C3 125 - 130

C4 120 - 125

C4a 135 - 140

C5 125 - 130

C6 125 - 130

C7 25 - 30

C8 25 - 30

C8a 130 - 135

Table 3: Predicted FT-IR Spectroscopic Data for 5,8-Dihydro-1-naphthol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b135322?utm_src=pdf-body
https://www.benchchem.com/product/b135322?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vibrational Mode
Predicted Frequency Range

(cm⁻¹)
Intensity

O-H stretch (hydrogen-

bonded)
3200 - 3500 Strong, Broad

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (alkene) 3010 - 3050 Medium

C-H stretch (aliphatic) 2850 - 2960 Medium

C=C stretch (aromatic) 1500 - 1600 Medium-Strong

C=C stretch (alkene) 1640 - 1680 Weak-Medium

C-O stretch (phenol) 1200 - 1260 Strong

Table 4: Predicted UV-Vis Spectroscopic Data for 5,8-Dihydro-1-naphthol

Solvent Predicted λmax (nm) Electronic Transition

Ethanol ~270-280, ~310-320 π → π*

Table 5: Mass Spectrometry Data for 5,8-Dihydro-1-naphthol

m/z Relative Intensity Assignment

146 High [M]⁺ (Molecular Ion)

145 High [M-H]⁺

131 Medium [M-CH₃]⁺

117 Medium [M-C₂H₅]⁺ or [M-CHO]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 5,8-Dihydro-1-naphthol in approximately 0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual

solvent peak as an internal standard.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:
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Solid Sample (ATR): Place a small amount of the solid sample directly onto the ATR

crystal.

Solid Sample (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: Perform a background scan of the empty ATR crystal or a blank KBr pellet.

Acquire the sample spectrum and present it in terms of transmittance or absorbance.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: Prepare a stock solution of 5,8-Dihydro-1-naphthol in a UV-grade

solvent (e.g., ethanol or methanol) of known concentration (e.g., 1 mg/mL). Prepare a dilute

solution from the stock solution to ensure the absorbance is within the linear range of the

instrument (typically 0.1-1.0 AU).

Instrumentation: A double-beam UV-Vis spectrophotometer.

Acquisition:

Scan Range: 200-800 nm.

Blank: Use the same solvent as used for the sample as a blank.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

4. Mass Spectrometry (MS)
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI or Electron Impact - EI).

Acquisition (EI Mode):

Ionization Energy: 70 eV.

Mass Range: m/z 40-500.

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose

fragmentation pathways consistent with the observed peaks.

Mandatory Visualizations
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Caption: Experimental workflow for the synthesis and spectroscopic characterization of 5,8-
Dihydro-1-naphthol.
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Caption: Logical relationship of spectroscopic techniques in the structural elucidation of 5,8-
Dihydro-1-naphthol.

To cite this document: BenchChem. [Spectroscopic Characterization of 5,8-Dihydro-1-
naphthol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b135322#spectroscopic-characterization-of-5-8-
dihydro-1-naphthol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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